molecular formula C16H30N4O6 B15286330 Boc-L-valyl-L-citrulline

Boc-L-valyl-L-citrulline

Cat. No.: B15286330
M. Wt: 374.43 g/mol
InChI Key: ZZLNUAVYYRBTOZ-UHFFFAOYSA-N
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Description

Boc-L-valyl-L-citrulline is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It is a dipeptide consisting of L-valine and L-citrulline, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of L-valine. This compound is known for its role as a cleavable linker in ADCs, where it facilitates the targeted delivery of cytotoxic drugs to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-valyl-L-citrulline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of this compound .

Mechanism of Action

The mechanism of action of Boc-L-valyl-L-citrulline involves its cleavage by cathepsin B within the lysosomes of target cells. The Val-Cit linker is specifically recognized and cleaved by cathepsin B, leading to the release of the cytotoxic drug. This targeted release minimizes off-target effects and enhances the therapeutic index of ADCs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-L-valyl-L-citrulline is unique due to its high specificity for cathepsin B and its efficient cleavage, leading to rapid and targeted drug release within cancer cells. This specificity and efficiency make it a preferred choice for the development of ADCs .

Properties

IUPAC Name

5-(carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O6/c1-9(2)11(20-15(25)26-16(3,4)5)12(21)19-10(13(22)23)7-6-8-18-14(17)24/h9-11H,6-8H2,1-5H3,(H,19,21)(H,20,25)(H,22,23)(H3,17,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLNUAVYYRBTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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